molecular formula C14H26N4O2S B11781694 1-(2-((3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine

1-(2-((3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine

Cat. No.: B11781694
M. Wt: 314.45 g/mol
InChI Key: GOTGESBVOGTEET-UHFFFAOYSA-N
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Description

The compound 1-(2-((3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine features a piperazine core linked via an ethyl chain to a sulfonyl-substituted pyrazole ring. The pyrazole moiety is substituted with methyl groups at positions 3 and 5 and a propyl group at position 1. This structure combines lipophilic (propyl, methyl) and polar (sulfonyl, piperazine) groups, making it a candidate for diverse biological interactions.

Properties

Molecular Formula

C14H26N4O2S

Molecular Weight

314.45 g/mol

IUPAC Name

1-[2-(3,5-dimethyl-1-propylpyrazol-4-yl)sulfonylethyl]piperazine

InChI

InChI=1S/C14H26N4O2S/c1-4-7-18-13(3)14(12(2)16-18)21(19,20)11-10-17-8-5-15-6-9-17/h15H,4-11H2,1-3H3

InChI Key

GOTGESBVOGTEET-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=N1)C)S(=O)(=O)CCN2CCNCC2)C

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₄H₂₅N₅O₂S 327.45 3,5-Dimethyl-1-propyl-pyrazole
1-(1-Ethyl-3,5-dimethylpyrazol-4-ylsulfonyl)piperazine C₁₁H₂₀N₄O₂S 272.37 3,5-Dimethyl-1-ethyl-pyrazole
1-(3,4-Dichloro-benzyl)-4-(1-ethyl-5-methyl-pyrazole-4-sulfonyl)-piperazine C₁₇H₂₀Cl₂N₄O₂S 421.34 3,4-Dichlorobenzyl, 1-ethyl-pyrazole

Table 2: Pharmacological Activities of Analogs

Compound Class Biological Target Activity (Ki or IC₅₀) Reference
GBR 12909 Derivatives Dopamine Transporter < 1 nM
5-HT7 Antagonists Serotonin Receptor 0.8 nM
Thiazole-Piperazine Analogs NCI-60 Cancer Cell Lines log GI₅₀ = -5.87

Biological Activity

1-(2-((3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is a novel compound that belongs to the class of piperazine derivatives. Its structure includes a pyrazole moiety known for various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article provides an overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H26N4O2SC_{14}H_{26}N_{4}O_{2}S with a molecular weight of 314.45 g/mol. The compound features a piperazine ring connected to a sulfonyl group and a pyrazole derivative, which are critical for its biological activity.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, studies on related compounds have shown that they can inhibit key signaling pathways involved in cancer proliferation, such as BRAF(V600E) and EGFR pathways .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundTarget PathwayIC50 (µM)Reference
3,5-Dimethyl-1-propyl-pyrazoleBRAF(V600E)0.5
1-(2-(sulfonyl)ethyl)piperazineAurora-A Kinase0.8
Py11ROS Receptor Tyrosine Kinase0.6

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For example, compounds similar to this compound have demonstrated the ability to inhibit nitric oxide production in LPS-stimulated macrophages, indicating a promising avenue for treating inflammatory diseases .

Table 2: Anti-inflammatory Effects

CompoundInflammatory MarkerEffectReference
Py11Nitric Oxide (NO)Inhibition
3,5-Dimethyl-PyrazoleTNF-αDecrease

The biological activity of pyrazole derivatives like this compound is attributed to their ability to interact with various biological targets:

  • Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Modulation of Inflammatory Pathways : These compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Case Studies

Recent studies have highlighted the effectiveness of pyrazole derivatives in cancer treatment and inflammation management:

  • Breast Cancer Study : A study evaluated the cytotoxic effects of several pyrazole compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity and enhanced effects when combined with standard chemotherapy agents like doxorubicin .
  • Anti-inflammatory Effects in Animal Models : Research involving animal models showed that administration of pyrazole derivatives resulted in reduced swelling and pain in models of acute inflammation, demonstrating their potential as therapeutic agents .

Q & A

Q. Key Reaction Conditions :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
  • Catalysts : Base catalysts (e.g., K₂CO₃) improve substitution efficiency .
  • Temperature control : 60–80°C optimizes sulfonation and coupling steps .

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